molecular formula C15H14ClN5OS2 B10971080 N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(5-chloropyridin-2-yl)-2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10971080
M. Wt: 379.9 g/mol
InChI Key: MFRPFOMLTZEBMZ-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a pyridine ring substituted with a chlorine atom, a triazole ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures, such as the pyridine and triazole rings. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems ensures consistency and scalability in production .

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-CHLORO-2-PYRIDINYL)-2-{[4-METHYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C15H14ClN5OS2

Molecular Weight

379.9 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[4-methyl-5-(5-methylthiophen-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H14ClN5OS2/c1-9-5-10(7-23-9)14-19-20-15(21(14)2)24-8-13(22)18-12-4-3-11(16)6-17-12/h3-7H,8H2,1-2H3,(H,17,18,22)

InChI Key

MFRPFOMLTZEBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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